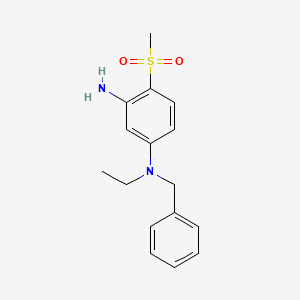

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine

Overview

Description

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological mechanisms, and relevant research findings, including case studies and experimental data.

- Molecular Formula: C17H22N2O2S

- Molecular Weight: 318.43 g/mol

- CAS Number: 1220039-25-7

- Boiling Point: 535.7 ± 50.0 °C (Predicted)

- Density: 1.200 ± 0.06 g/cm³ (Predicted)

- pKa: 1.37 ± 0.50 (Predicted)

These properties indicate that the compound is a stable organic molecule with potential for various chemical interactions.

Research indicates that this compound may function through multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cellular metabolism, suggesting that this compound may also exhibit similar inhibitory properties.

- Cellular Protection : Some studies have reported that benzamide derivatives can act as protective agents against xenotoxic agents in human cells, enhancing cellular resilience against oxidative stress and other damaging factors .

Pharmacological Studies

A variety of pharmacological studies have been conducted to evaluate the efficacy of this compound:

- Antitumor Activity : In vitro studies have suggested that derivatives of benzamide, including those similar to this compound, exhibit significant antitumor properties by inducing apoptosis in cancer cell lines .

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Study on Anticancer Properties

A notable study assessed the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that this compound exhibited a dose-dependent reduction in cell viability across multiple cancer types, particularly breast and prostate cancers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| PC3 (Prostate) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung) | 20.0 | Disruption of mitochondrial function |

Neuroprotective Study

In another investigation focused on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide.

| Treatment Group | Cell Survival (%) | Mechanism |

|---|---|---|

| Control | 100 | Baseline survival |

| Compound Treatment | 75 | Reduction in oxidative damage |

| Vitamin E | 80 | Antioxidant activity |

Scientific Research Applications

Chemistry

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation : Can introduce additional functional groups.

- Reduction : Can remove oxygen-containing groups or reduce double bonds.

- Substitution : Can replace one functional group with another using nucleophilic or electrophilic reagents.

Biology

In biological research, this compound has been explored for its potential as a probe or ligand in biochemical assays. Studies have indicated that it may exhibit significant biological activity through various mechanisms:

- Antiproliferative Effects : Research shows that it can inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for tailored applications in pharmaceutical development and chemical manufacturing.

Research has demonstrated notable biological activities associated with this compound. The following table summarizes key findings from various studies:

| Study Focus | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| MCF-7 Cells | Breast Cancer | 15 | Reduced cell viability |

| HeLa Cells | Cervical Cancer | Not specified | Increased apoptotic markers |

| A549 Cells | Lung Cancer | 20 | Induction of stress responses |

Study on MCF-7 Cells

In a study examining the effects on MCF-7 breast cancer cells, this compound significantly reduced cell viability at concentrations as low as 15 µM. This effect was linked to the downregulation of estrogen-responsive genes.

HeLa Cell Apoptosis Induction

Another study focused on HeLa cells demonstrated that treatment with the compound resulted in a marked increase in apoptotic markers, indicating its potential as an anticancer agent through apoptosis induction.

A549 Lung Cancer Model

In A549 cells, the compound exhibited an IC50 value of 20 µM, with mechanisms involving disruption of the cell cycle and induction of stress responses leading to cell death.

Properties

IUPAC Name |

1-N-benzyl-1-N-ethyl-4-methylsulfonylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-3-18(12-13-7-5-4-6-8-13)14-9-10-16(15(17)11-14)21(2,19)20/h4-11H,3,12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHUIJTXTBFPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401172682 | |

| Record name | N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-84-0 | |

| Record name | N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.